Cas no 3815-31-4 (4-(4-Bromophenyl)but-3-en-2-one)

4-(4-Bromophenyl)but-3-en-2-one is a brominated aromatic enone compound with the molecular formula C₁₀H₉BrO. This α,β-unsaturated ketone features a conjugated system, making it a versatile intermediate in organic synthesis, particularly for Michael additions, cyclizations, and cross-coupling reactions. The presence of the 4-bromophenyl group enhances its utility in palladium-catalyzed transformations, such as Suzuki-Miyaura couplings. Its well-defined structure and reactivity profile facilitate precise modifications in pharmaceutical and materials chemistry. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications. Stability under standard storage conditions further contributes to its reliability as a synthetic building block.
4-(4-Bromophenyl)but-3-en-2-one structure
3815-31-4 structure
Product Name:4-(4-Bromophenyl)but-3-en-2-one
CAS No:3815-31-4
MF:C10H9BrO
MW:225.081862211227
MDL:MFCD00174096
CID:1071113
PubChem ID:968918
Update Time:2025-06-08

4-(4-Bromophenyl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromophenyl)but-3-en-2-one
    • (3E)-4-(4-Bromophenyl)but-3-en-2-one
    • (E)-4-(4-Bromophenyl)-but-3-en-2-one
    • 3-Buten-2-one 4-[p-bromophenyl]-
    • 3-buten-2-one, 4-(4-bromophenyl)-, (3E)-
    • 4-Bromo-benzalacetone
    • CHEMBL72940
    • DB-362277
    • trans-4-(4-Bromophenyl)-3-buten-2-one
    • (3E)-4-(4-Bromophenyl)-3-buten-2-one #
    • (E)-4-(4-Bromo-phenyl)-but-3-en-2-one
    • CS-0272025
    • SCHEMBL1447500
    • MFCD00174096
    • EN300-1912543
    • AS-5596
    • 1-(4-BROMOPHENYL)BUT-1-EN-3-ONE
    • DTXSID90876231
    • (E)-4-(4-bromophenyl)but-3-en-2-one
    • 3815-31-4
    • AKOS008969360
    • p-Bromo-trans-benzylideneacetone
    • STL377971
    • 4-(4-BROMO-PHENYL)-BUT-3-EN-2-ONE
    • 3-Buten-2-one,4-(4-bromophenyl)-
    • F12211
    • MDL: MFCD00174096
    • Inchi: 1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
    • InChI Key: ZQNVTVOTCKZKHJ-NSCUHMNNSA-N
    • SMILES: BrC1C=CC(/C=C/C(C)=O)=CC=1

Computed Properties

  • Exact Mass: 223.98367
  • Monoisotopic Mass: 223.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

4-(4-Bromophenyl)but-3-en-2-one Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

4-(4-Bromophenyl)but-3-en-2-one Pricemore >>

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Additional information on 4-(4-Bromophenyl)but-3-en-2-one

Comprehensive Analysis of 4-(4-Bromophenyl)but-3-en-2-one (CAS No. 3815-31-4): Properties, Applications, and Industry Trends

4-(4-Bromophenyl)but-3-en-2-one (CAS No. 3815-31-4), a versatile organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique structural properties. This α,β-unsaturated ketone derivative features a brominated aromatic ring, making it a valuable intermediate for synthesizing complex molecules. Recent studies highlight its role in developing photoactive materials and biologically active compounds, aligning with growing interest in sustainable chemistry and green synthesis methodologies.

The compound's molecular structure combines a conjugated enone system with an electron-withdrawing 4-bromophenyl group, enabling diverse reactivity patterns. Researchers frequently explore its Michael addition reactions and cyclization pathways, particularly for constructing heterocyclic scaffolds relevant to drug discovery. In material science, its photophysical properties make it suitable for organic electronics applications, addressing current demands for energy-efficient technologies.

From a synthetic perspective, 4-(4-Bromophenyl)but-3-en-2-one serves as a key building block for chiral auxiliaries and asymmetric catalysts. Its bromo substituent facilitates further functionalization via cross-coupling reactions, meeting the pharmaceutical industry's need for structure-activity relationship optimization. Analytical characterization typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry, ensuring compliance with quality control standards.

Recent advancements in flow chemistry have improved the compound's production efficiency, reducing waste generation—a critical consideration in green chemistry initiatives. The compound's stability under various conditions makes it suitable for high-throughput screening applications, particularly in developing enzyme inhibitors and receptor modulators. Its UV absorption characteristics also contribute to emerging applications in organic photovoltaics and sensors.

In the context of drug discovery, researchers value 4-(4-Bromophenyl)but-3-en-2-one for constructing pharmacophores with potential anti-inflammatory or antimicrobial activity. The compound's structure-property relationships are frequently investigated using computational chemistry tools, reflecting the growing integration of AI-driven molecular design in chemical research. These applications position the compound at the intersection of medicinal chemistry and materials science innovation.

Quality assurance protocols for CAS No. 3815-31-4 emphasize residual solvent analysis and heavy metal testing, addressing industry concerns about process impurities. The compound's crystallization behavior has been studied extensively to optimize formulation processes, particularly for solid-state applications. These developments align with current research trends focusing on polymorph control and crystal engineering.

Environmental considerations have prompted investigations into biodegradation pathways of 4-(4-Bromophenyl)but-3-en-2-one, contributing to environmental risk assessment frameworks. The compound's structure-toxicity relationships are analyzed using predictive toxicology models, reflecting increased regulatory emphasis on chemical safety. These studies support responsible use in industrial applications while minimizing ecological impact.

Future research directions may explore the compound's potential in click chemistry applications or as a precursor for metal-organic frameworks (MOFs). Its compatibility with continuous manufacturing processes makes it relevant to Industry 4.0 initiatives in chemical production. As synthetic methodologies evolve, 3815-31-4 continues to offer valuable opportunities for developing novel functional materials and bioactive compounds across multiple scientific disciplines.

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